molecular formula C9H6F3NO2 B2454182 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile CAS No. 1155915-20-0

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile

Cat. No. B2454182
CAS RN: 1155915-20-0
M. Wt: 217.147
InChI Key: BCBYIIYTRJSDAW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile is a chemical compound with the CAS Number: 1155915-20-0 . It has a molecular weight of 217.15 . The compound is typically stored in a dry room at normal temperature . It is available in either a solid or liquid physical form .


Molecular Structure Analysis

The linear formula of this compound is C9H6F3NO2 . The IUPAC name is hydroxy[2-(trifluoromethoxy)phenyl]acetonitrile . The InChI code is 1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H .


Physical And Chemical Properties Analysis

The compound is typically stored in a dry room at normal temperature . It is available in either a solid or liquid physical form .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitriles can be synthesized through reactions of trimethylsilyl cyanide with o-quinone methides, generated from 2-(1-tosylalkyl)phenols under basic conditions. This method provides a concise approach for producing these compounds (Wu, Gao, Chen, & Zhou, 2014).

  • Chemical Transformations : These compounds can be transformed into benzofuranones, highlighting their versatility in organic synthesis and potential for generating diverse molecular structures (Wu et al., 2014).

Electochemical Properties

  • Electrochemical Oxidation : In studies involving electrochemical oxidation in dried acetonitrile, it was found that certain derivatives of benzisoselenazolone, including those with trifluoromethoxy groups, undergo oxidation to form selenoxides (Müller, Lamberts, & Evers, 1996).

Photolysis and Environmental Implications

  • Photolysis in Environmental Context : The photolysis of certain hydroxybiphenyl compounds in acetonitrile aqueous solutions, which could be analogous to 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile, has implications for understanding the photodegradation of pollutants in natural environments (Zhang et al., 2020).

Chemical Resolution and Stereochemistry

  • Resolution of Racemic Mixtures : The compound can be resolved from racemic forms, showcasing its relevance in the field of stereochemistry and the production of enantiomerically pure chemicals (Martel, Demoute, Teche, & Tessier, 1980).

Solvent Interactions

  • Solvent Effects in Chemical Reactions : Studies on the hydrolysis of phenyl trifluoroacetates in water-acetonitrile mixtures reveal how solvent compositions can significantly influence reaction kinetics and mechanisms. This can be relevant for reactions involving 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile (Neuvonen, 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBYIIYTRJSDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile

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